REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5]C(C)(C)C)=[O:4].[CH2:10]([NH2:14])[CH:11]([CH3:13])[CH3:12]>C(OCC)C>[C:11]([N:14]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH2:2][C:3]([OH:5])=[O:4])([CH3:13])([CH3:12])[CH3:10]
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at this temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 18 hr
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate distilled at ambient pressure
|
Type
|
CUSTOM
|
Details
|
to remove ether and subsequently excess isobutylamine (b.p. 64-66° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N(CC(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |